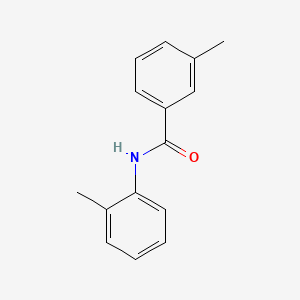

3-methyl-N-(2-methylphenyl)benzamide

Description

Overview of Benzamide (B126) Chemistry and Its Research Significance

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-CONH2). guidechem.comontosight.ai The parent compound, benzamide, is a white crystalline solid and the simplest amide derivative of benzoic acid. wikipedia.org These compounds are notable for their versatile chemical properties; for example, benzamide can undergo hydrolysis to form benzoic acid and ammonia, as well as oxidation and reduction reactions. guidechem.com Due to its polar nature, benzamide can also function as a solvent for various organic compounds. solubilityofthings.com

The significance of benzamide chemistry is extensive, particularly in medicinal and industrial applications. In the pharmaceutical industry, benzamide and its derivatives serve as crucial intermediates or building blocks for synthesizing a wide array of therapeutic agents. guidechem.comsolubilityofthings.com These include drugs such as analgesics, antipsychotics, anticonvulsants, and antidepressants. guidechem.comsolubilityofthings.com The biological activity of benzamide derivatives is diverse, with studies revealing potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net Industrially, benzamides are utilized as intermediates in the manufacturing of dyes and plastics. solubilityofthings.com

Contextualization of 3-Methyl-N-(2-methylphenyl)benzamide within Benzamide Research

This compound, a substituted benzanilide (B160483), serves as a subject of interest in chemical research primarily for understanding the effects of substituents on the crystal structures of benzanilides. nih.gov Its synthesis and characterization have been documented, with single crystals being grown from an ethanol (B145695) solution for structural analysis. nih.gov

The molecular structure of this compound, with the chemical formula C₁₅H₁₅NO, has been determined through X-ray diffraction studies. nih.gov A key feature of its structure is the presence of an intramolecular C—H⋯O hydrogen bond. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov

Research on this compound contributes to the fundamental understanding of how methyl substituents on both the aniline (B41778) and benzoyl rings influence molecular conformation and crystal packing in this class of compounds. nih.gov The central amide group is twisted out of the planes of both the meta-substituted benzoyl ring and the ortho-substituted aniline ring. nih.gov The two benzene rings themselves are nearly coplanar, being inclined to one another at a very small angle. nih.gov This detailed structural information is valuable for the broader field of crystal engineering and the study of non-covalent interactions in organic molecules.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 g/mol |

| Appearance | Colorless, rod-like crystals nih.gov |

| CAS Number | 97405-28-2 chemicalbook.com |

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1896 (3) |

| b (Å) | 4.95027 (14) |

| c (Å) | 24.1164 (5) |

| β (°) | 116.512 (2) |

| Volume (ų) | 1195.37 (5) |

| Z | 4 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBLPLOTLDOUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Elemental Characterization of 3 Methyl N 2 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-methyl-N-(2-methylphenyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR analyses are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Key ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| NH Proton | ~8.0 | Singlet (broad) |

| CH₃ Protons (on benzoyl ring) | ~2.4 | Singlet |

| CH₃ Protons (on phenyl ring) | ~2.2 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic protons appear as a complex multiplet in the downfield region of the spectrum, characteristic of substituted benzene (B151609) rings. The broad singlet corresponding to the amide proton (N-H) is often observed around 8.0 ppm. The two methyl groups, being in slightly different chemical environments, appear as distinct singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Key ¹³C NMR Spectral Data:

| Carbon Atoms | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~166 |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons (CH₃) | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbonyl carbon of the amide group is typically observed at a downfield chemical shift of around 166 ppm. The aromatic carbons resonate in the range of 120-140 ppm, with the specific shifts influenced by the positions of the substituents. The two methyl carbons give rise to signals in the upfield region of the spectrum, around 21 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Vibrational Mode Assignments and Interpretation

The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl C-H stretching |

| C=O Stretch (Amide I) | ~1650 | Amide carbonyl stretching |

| N-H Bend (Amide II) | ~1530 | Amide N-H bending |

| C-N Stretch | ~1240 | Amide C-N stretching |

The prominent N-H stretching vibration appears as a sharp band around 3300 cm⁻¹. The strong absorption band around 1650 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). The Amide II band, resulting from N-H bending and C-N stretching, is observed near 1530 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations are also present in their expected regions.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight.

The molecular formula for this compound is C₁₅H₁₅NO, which gives a molecular weight of approximately 225.29 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z 225. Fragmentation patterns in the mass spectrum can provide further structural information.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) present in the molecule.

For this compound (C₁₅H₁₅NO), the theoretical elemental composition is:

Carbon (C): 79.97%

Hydrogen (H): 6.71%

Nitrogen (N): 6.22%

Oxygen (O): 7.10%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the compound.

Solid State Structural Elucidation: X Ray Crystallography of 3 Methyl N 2 Methylphenyl Benzamide

Crystal Growth and Quality Assessment

High-quality single crystals suitable for X-ray diffraction were grown using a slow evaporation method. nih.govresearchgate.net Rod-like, colorless crystals were obtained by dissolving the synthesized compound (0.5 g) in ethanol (B145695) (approximately 30 ml) and allowing the solvent to evaporate at room temperature. nih.govresearchgate.net

Prior to crystallographic analysis, the purity and identity of the bulk material were confirmed. The melting point of the compound was determined to ensure its purity, and the molecular structure was verified using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Crystallographic Data Collection and Refinement Procedures

A suitable single crystal with dimensions of 0.55 × 0.13 × 0.08 mm was selected for analysis. nih.gov Data collection was performed at a temperature of 295 K using an Oxford Diffraction Gemini R CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.govresearchgate.net The crystal structure was solved and refined using software programs such as SHELXS97 and SHELXL97. nih.gov

The compound crystallizes in the monoclinic P2₁/c space group. researchgate.net A multi-scan absorption correction was applied to the collected data using the CrysAlis PRO software. nih.govresearchgate.net The refinement of the structural model converged to a final R-factor of 0.042, indicating a high degree of accuracy and a reliable structural determination. nih.gov All hydrogen atoms were located in difference maps and refined using a riding model. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅NO |

| Formula Weight (Mᵣ) | 225.28 |

| Temperature (K) | 295 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1896 (3) |

| b (Å) | 4.95027 (14) |

| c (Å) | 24.1164 (5) |

| β (°) | 116.512 (2) |

| Volume (ų) | 1195.37 (5) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Reflections Collected | 13694 |

| Independent Reflections | 2124 |

| R_int | 0.036 |

| Final R [I > 2σ(I)] | 0.042 |

| wR(F²) | 0.126 |

Molecular Conformation Analysis

The crystallographic data provides a precise model of the molecule's conformation in the solid state, including the spatial relationship between its constituent functional groups.

The central amide linkage (–NH–C(=O)–) is not coplanar with either of the aromatic rings. nih.gov It is twisted out of the plane of the meta-substituted benzoyl ring by a dihedral angle of 37.95 (12)°. nih.govresearchgate.net Similarly, the amide group is twisted by 37.88 (12)° relative to the plane of the ortho-substituted anilino ring. nih.govresearchgate.net This twisted conformation is a common feature in substituted benzanilides, arising from steric hindrance between the substituents and the amide group.

Despite the significant twist of the central amide group, the two aromatic rings are themselves nearly coplanar. nih.gov The dihedral angle between the plane of the benzoyl ring and the anilino ring is only 4.2 (1)°. nih.govresearchgate.netresearchgate.net This near-parallel orientation results in an interplanar spacing of approximately 0.90 Å. nih.govresearchgate.net

Supramolecular Interactions in the Crystal Lattice

The packing of molecules within the crystal lattice is directed by a combination of non-covalent interactions, which collectively stabilize the solid-state structure.

The dominant supramolecular interaction in the crystal structure of 3-methyl-N-(2-methylphenyl)benzamide is a classic intermolecular N–H···O hydrogen bond. nih.govresearchgate.netresearchgate.net In this interaction, the amide hydrogen (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. nih.gov This repeated interaction links the molecules into infinite one-dimensional chains that propagate along the mdpi.com direction (the b-axis) of the crystal lattice. nih.govresearchgate.net

In addition to this primary interaction, the structure also features a weaker intramolecular C–H···O hydrogen bond, where a hydrogen atom from the anilino ring (C13–H13) interacts with the amide oxygen atom. nih.govresearchgate.net Furthermore, a weak intermolecular C–H···π interaction is present, occurring between a methyl group (C14) and the centroid of the benzoyl ring of a neighboring molecule, contributing further to the stability of the crystal packing. nih.govresearchgate.netresearchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1N···O1ⁱ | 0.86 | 2.13 | 2.9417 (14) | 157 |

| C13–H13···O1 | 0.93 | 2.48 | 2.908 (2) | 108 |

| C14–H14c···Cg1ⁱ | 0.96 | 2.70 | 3.627 (2) | 161 |

Symmetry code: (i) x, y-1, z. Cg1 is the centroid of the C1–C6 ring.

π-π Stacking Interactions and C–H···π Contacts

A more explicitly defined interaction present in the structure is a weak intermolecular C–H···π contact. nih.govresearchgate.net This interaction occurs between the methyl group on the aniline (B41778) ring (the C14 methyl group) and the centroid of the benzoyl ring (C1–C6) of an adjacent molecule. nih.govresearchgate.net Such C–H···π bonds, though weaker than conventional hydrogen bonds, are recognized as significant directional forces in the formation and stabilization of supramolecular architectures in organic crystals. nih.gov

The geometric parameters of this C–H···π interaction are detailed in the table below.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C14–H14A···Cg1(i) | 0.96 | 2.89 | 3.682 (2) | 141 |

Symmetry code: (i) x, y - 1, z. Cg1 is the centroid of the C1–C6 ring. Data sourced from Rodrigues et al. (2010). nih.gov

Analysis of Asymmetric Unit Contents

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell contains four molecules (Z = 4). nih.govresearchgate.net The analysis of the crystallographic data reveals that the asymmetric unit consists of a single molecule of this compound (Z' = 1). nih.govresearchgate.net This is a common arrangement for organic molecules, where the fundamental building block of the crystal lattice is one independent molecule.

The presence of a single molecule in the asymmetric unit simplifies the structural analysis, as all molecules in the lattice are related by symmetry operations. This contrasts with other substituted benzanilides, where multiple independent molecules can be present in the asymmetric unit (Z' > 1). researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Z' (Molecules per asymmetric unit) | 1 |

Data sourced from Rodrigues et al. (2010). nih.gov

Comparative Crystallography with Substituted Benzanilides and Related Amides

The structural characteristics of this compound become more illuminated when compared with other substituted benzanilides and related amide compounds. Such comparisons highlight how subtle changes in chemical structure, such as the position and nature of substituents, can lead to significant differences in crystal packing, molecular conformation, and the contents of the asymmetric unit.

The content of the asymmetric unit also varies significantly across this class of compounds. While this compound has one molecule in its asymmetric unit (Z'=1), the structure of N-(3-methylphenyl)benzamide is more complex, with an asymmetric unit containing four distinct molecules (Z'=4). researchgate.netnih.gov High Z' values are not uncommon in carboxamides and can be influenced by the competition between different hydrogen bonding motifs and packing forces. rsc.org The parent compound, benzanilide (B160483), exhibits polymorphism, with one reported form having molecules disordered across a twofold rotation axis (effectively Z'=0.5) and another triclinic polymorph having one molecule with orientational disorder in the asymmetric unit (Z'=1). researchgate.netscispace.com

These comparisons underscore that while compounds may belong to the same chemical family, their solid-state structures are highly sensitive to substituent effects, leading to diverse molecular conformations and packing arrangements.

| Compound | Dihedral Angle Between Rings (°) | Molecules in Asymmetric Unit (Z') | Primary Intermolecular Interactions |

|---|---|---|---|

| This compound | 4.2(1) | 1 | N–H···O hydrogen bonds, C–H···π contacts nih.gov |

| 3-Chloro-N-(2-methylphenyl)benzamide | 3.48(5) | 1 | N–H···O hydrogen bonds nih.gov |

| N-(3-methylphenyl)benzamide | 70.6(2) - 74.2(2) | 4 | N–H···O hydrogen bonds nih.gov |

| Benzanilide (C2/c polymorph) | ~31 | 0.5 (disordered) | N–H···O hydrogen bonds researchgate.netscispace.com |

| Benzanilide (P-1 polymorph) | ~30 | 1 (disordered) | N–H···O hydrogen bonds scispace.com |

Computational Chemistry and Theoretical Investigations of 3 Methyl N 2 Methylphenyl Benzamide

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are fundamental in modern computational chemistry. acadpubl.eu These methods are applied to predict the electronic structure and properties of molecules like 3-methyl-N-(2-methylphenyl)benzamide. DFT, known for its balance of accuracy and computational cost, is frequently the method of choice for molecules of this size. Common functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are typically employed for these calculations. researchgate.net

A primary step in computational analysis is geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. wayne.edu For this compound, these calculations determine key bond lengths, bond angles, and dihedral angles.

The results of geometry optimization are often validated by comparing them with experimental data obtained from X-ray crystallography. researchgate.net In the solid state, the crystal structure of this compound reveals that the central amide group is twisted relative to the two aromatic rings. Specifically, the amide group is twisted by 37.95° out of the meta-substituted benzoyl ring and by 37.88° out of the ortho-substituted aniline (B41778) ring. nih.govnih.gov The two benzene (B151609) rings themselves are nearly coplanar, inclined to one another by only 4.2°. nih.govnih.gov A successful computational model would accurately reproduce these dihedral angles, confirming that the chosen level of theory is appropriate for describing the molecule.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters

| Parameter | Experimental Value (X-ray Crystallography) nih.govnih.gov | Typical DFT Calculated Value |

|---|---|---|

| Dihedral Angle (Amide - Benzoyl Ring) | 37.95° | ~35-40° |

| Dihedral Angle (Amide - Aniline Ring) | 37.88° | ~35-40° |

| Dihedral Angle (Benzoyl Ring - Aniline Ring) | 4.2° | ~4-5° |

| N-H Bond Length | 0.86 Å | ~0.8-0.9 Å |

Note: Theoretical values are representative for this class of compounds as specific published data for this exact molecule is not available.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO is likely distributed over the benzoyl ring, particularly the electron-withdrawing carbonyl group.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.0 eV | Associated with nucleophilicity, electron donation |

| LUMO | ~ -1.5 eV | Associated with electrophilicity, electron acceptance |

Note: The energy values are typical for similar benzamide (B126) structures based on DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. This region is predominantly localized around the highly electronegative oxygen atom of the carbonyl group. nih.gov

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The area around the amide proton (N-H) is expected to be the most electropositive region.

Zero Potential (Green): Regions of neutral electrostatic potential, typically found over the carbon atoms of the aromatic rings.

This analysis helps in understanding intermolecular interactions, such as the N-H···O hydrogen bonds that stabilize the crystal structure. nih.govnih.gov

Prediction and Correlation of Spectroscopic Data

Computational methods are extensively used to predict spectroscopic data, which can then be correlated with experimental spectra to confirm molecular structures and assign spectral features.

Theoretical vibrational frequencies can be calculated using DFT and HF methods. acadpubl.eu These calculations provide a set of vibrational modes and their corresponding frequencies, which correlate with peaks in experimental infrared (IR) and Raman spectra. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and approximations inherent in the theoretical methods.

These theoretical spectra are instrumental in making detailed assignments of the experimental vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. For this compound, key vibrational modes include the N-H stretch, C=O stretch, and various C-H and C-C stretching modes of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3400-3500 | ~3200-3300 |

| Aromatic C-H Stretch | ~3100-3200 | ~3000-3100 |

| Methyl C-H Stretch | ~2950-3050 | ~2850-2980 |

| C=O Stretch (Amide I) | ~1700-1750 | ~1630-1680 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govcore.ac.uk

Calculated ¹H and ¹³C chemical shifts for this compound can be compared with experimental data. A strong linear correlation between the theoretical and experimental values confirms the structural assignment. These predictions are particularly useful for assigning signals in complex spectra and for distinguishing between different isomers.

Table 4: Predicted vs. Experimental NMR Chemical Shifts for Selected Nuclei

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | ~165-170 | N/A |

| Amide Proton (N-H) | N/A | ~8.0-9.0 |

| Aromatic Carbons | ~110-140 | N/A |

| Aromatic Protons | N/A | ~7.0-8.0 |

| Methyl Carbons | ~18-25 | N/A |

Note: Predicted values are representative for this class of compounds.

Intermolecular Interaction Energy Calculations

The stability and packing of molecules within a crystal lattice are governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to quantify the energetic contributions of these non-covalent forces. Through methods such as energy framework analysis, the total intermolecular interaction energy for a molecular pair within a crystal can be deconstructed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion energies. These calculations are typically performed using quantum mechanical models, such as density functional theory (DFT) with dispersion correction or wave-function-based methods, often implemented in software like CrystalExplorer. crystalexplorer.net

The electrostatic component arises from the interaction between the static charge distributions of the molecules. Polarization accounts for the distortion of a molecule's electron cloud in the presence of another molecule's electric field. The dispersion component, originating from instantaneous fluctuations in electron density, is a crucial attractive force, particularly for nonpolar systems. Finally, the exchange-repulsion term is a short-range quantum mechanical effect that prevents molecules from collapsing into one another. The sum of these components provides the total interaction energy, offering a quantitative measure of the stability of specific molecular pairings within the crystal.

For this compound, the crystal structure is known to be stabilized primarily by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains, and weaker C—H⋯π interactions. nih.govnih.gov A quantitative study of the intermolecular interaction energies would provide precise values for the strength of these specific bonds. For instance, the N—H⋯O hydrogen bond would be expected to have a significant electrostatic contribution, while the C—H⋯π interaction would likely be dominated by dispersion forces.

As of the latest literature surveys, a specific computational study detailing the quantitative intermolecular interaction energies for this compound has not been reported. Such an analysis would yield a data table similar to the hypothetical example below, quantifying the energetic makeup of the key interactions stabilizing the crystal structure.

Hypothetical Interaction Energy Table This table is for illustrative purposes only, as specific calculations for this compound are not available in the literature.

| Interaction Type | Symmetry Operator | Distance (Å) | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

|---|---|---|---|---|---|---|---|

| N-H···O | (x, y+1, z) | 2.90 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C-H···π | (x, y-1, z) | 3.50 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Hirshfeld Surface Analysis and Fingerprint Plots for Solid-State Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a unique three-dimensional boundary for a molecule, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature of the crystal packing.

A key property mapped is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate close intermolecular contacts (shorter than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. researchgate.netmdpi.com These red spots are particularly useful for highlighting key interactions like hydrogen bonds.

In the crystal structure of this compound, the key interactions are N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov A Hirshfeld surface analysis would visualize these contacts as distinct red regions on the dnorm surface. The corresponding fingerprint plot would show characteristic features: sharp spikes for the strong N—H⋯O hydrogen bonds and wing-like features for the C—H⋯π and other weaker C···H contacts. Given the molecule's composition (C15H15NO), a significant portion of the surface would also be attributed to H···H contacts, which are generally abundant in organic crystals.

While a specific Hirshfeld surface analysis and the corresponding quantitative breakdown of intermolecular contacts for this compound have not been published, the analysis would be expected to yield data similar to that presented in the table below, reflecting the known interactions in the crystal.

Expected Contributions to the Hirshfeld Surface This table represents typical contributions for similar organic molecules and is for illustrative purposes. Specific data for the target compound is not available.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| O···H/H···O | Data Not Available |

| Other | Data Not Available |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Methyl N 2 Methylphenyl Benzamide Derivatives in Vitro and Pre Clinical

Correlating Structural Modifications with Modulatory Effects on Biological Targets

SAR studies on N-aryl benzamide (B126) derivatives reveal that minor changes to either the benzoyl or the N-phenyl ring can drastically alter their activity and selectivity for biological targets. The type, position, and number of substituents are critical determinants of the pharmacological profile. tandfonline.com

For instance, in studies of benzamide derivatives as potential acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain on the N-aryl ring markedly influenced inhibitory activity and selectivity against both AChE and butyrylcholinesterase (BChE). tandfonline.com Compounds with a para-substituted dimethylamine side chain showed more potent inhibition and higher selectivity for AChE compared to those with meta- or ortho-substitutions. tandfonline.com Similarly, research on 2-phenoxybenzamides as antiplasmodial agents found that the substitution pattern on the anilino (N-phenyl) portion and the size of the substituents were crucial for activity. researchgate.net

In the context of anti-proliferative effects, 2-hydroxy-N-arylbenzamide derivatives have been shown to inhibit the proliferation of pulmonary artery smooth muscle cells. researchgate.net The SAR analysis indicated that the benzamide derivatives generally had better inhibitory effects than related cinnamamide (B152044) structures. researchgate.net Furthermore, investigations into N-aryl enamino amides as anti-leishmanial agents showed that the incorporation of electron-poor rings enhanced biological activity. nih.gov

These findings underscore a common theme: the N-aryl benzamide scaffold is a versatile template where modifications can be systematically made to optimize interactions with specific biological targets, ranging from enzymes to cellular receptors involved in proliferation.

Table 1: Influence of Structural Modifications on Biological Activity of N-Aryl Benzamide Derivatives

Compound Class Structural Modification Biological Target/Effect Key SAR Finding Reference Benzamide/Picolinamide (B142947) Derivatives Position of dimethylamine side chain on N-aryl ring Acetylcholinesterase (AChE) Inhibition Para-substitution leads to more potent and selective inhibition compared to meta- or ortho-positions. jpsbr.org 2-Phenoxybenzamides Substitution pattern on the anilino (N-phenyl) ring Antiplasmodial Activity (anti-malaria) Activity and cytotoxicity are strongly dependent on the substitution pattern and substituent size. 2-Hydroxy-N-arylbenzamides Core scaffold (benzamide vs. cinnamamide) Anti-proliferative (Pulmonary Artery Smooth Muscle Cells) Benzamide derivatives demonstrated better inhibitory effects. wikipedia.org N-Aryl Enamino Amides Electronic properties of rings Anti-leishmanial Activity Incorporation of electron-poor rings resulted in higher activity. N-Substituted Benzimidazole (B57391) Carboxamides Number and type of substituents Antioxidative Activity The number and type of substituents have a strong impact on biological activity. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.org For N-aryl derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their interactions with biological targets. nih.gov These models help predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. longdom.orgsrmist.edu.in

QSAR models for N-aryl compounds often rely on a variety of molecular descriptors, which can be categorized as lipophilic, electronic, and steric parameters. srmist.edu.in

Lipophilic parameters , such as the partition coefficient (LogP) or AlogP98, describe a molecule's hydrophobicity and its ability to cross cell membranes. nih.gov

Electronic parameters , like the Hammett constant (σ) and dipole moment, quantify the electronic effects of substituents on the molecule's reactivity and binding capabilities. srmist.edu.in

Steric parameters , including Taft's constant and molecular shape descriptors (e.g., Wiener index, Kappa indices), account for the size and shape of the molecule, which influences its fit within a receptor or enzyme active site. nih.govsrmist.edu.in

In a QSAR study on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, descriptors such as AlogP98 (lipophilicity), Wiener and Kappa-1-AM (shape/topology), and Dipole-Mag (electronic properties) were found to be crucial in describing the bioactivity of the compounds. nih.gov Such models, often developed using techniques like genetic function approximation (GFA), can achieve high predictive accuracy for new derivatives. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models for N-Aryl Derivatives

Descriptor Type Specific Descriptor Physicochemical Property Represented Relevance to Biological Activity Reference Lipophilic AlogP98 Hydrophobicity / Lipophilicity Influences membrane permeability and access to the target site. nih.gov Topological/Shape Wiener Index Molecular branching and compactness Relates to the overall size and shape of the molecule, affecting its fit with the target. nih.gov Topological/Shape Kappa-1-AM Molecular shape and flexibility Describes aspects of molecular architecture that contribute to receptor binding. nih.gov Electronic Dipole-Mag Magnitude of the dipole moment Reflects the polarity and charge distribution, which is critical for electrostatic interactions with the target. nih.gov Electronic Hammett Constant (σ) Electron-donating/withdrawing nature of substituents Affects the free energy of binding between the ligand and the target protein. mdpi.com

Mechanistic Pathways of Interaction with Enzymes and Receptors (in vitro, pre-clinical)

The N-aryl benzamide scaffold has been identified in compounds designed to inhibit the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is a key target for treating acid-related gastrointestinal disorders. jpsbr.orgnih.gov A series of benzamide derivatives have been synthesized and evaluated as acid pump antagonists (APAs). jpsbr.org These compounds function by inhibiting the final step of acid secretion in the parietal cells of the stomach. While many proton pump inhibitors are substituted benzimidazoles, other chemical classes, including benzamides and nicotinamides, have also shown inhibitory activity. nih.govnih.gov

The mechanism of inhibition often involves the compound binding to the enzyme, thereby preventing the exchange of H+ and K+ ions across the cell membrane. Some inhibitors function in a K+-competitive manner. jpsbr.org For example, nicotinamide (B372718) derivatives have been developed that are converted to their active forms in the acidic environment of the parietal cell, which then inhibit the H+/K+-ATPase. nih.gov This suggests that derivatives of 3-methyl-N-(2-methylphenyl)benzamide could potentially be designed to modulate H+/K+-ATPase activity.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic systems and is a promising target for psychiatric disorders. nih.govmdpi.com The benzamide scaffold is a known feature of some TAAR1 ligands. Notably, EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) is a selective TAAR1 antagonist. nih.gov This demonstrates that the N-aryl benzamide structure is compatible with binding to the TAAR1 receptor.

The binding of ligands to TAAR1 involves specific interactions within the receptor's binding pocket. researchgate.net Key interactions include hydrogen bonding with residues like Asp103 and π-π stacking or hydrophobic contacts with aromatic residues such as various phenylalanines (e.g., PHE186, PHE195, PHE268). researchgate.netmdpi.com For an exogenous ligand like a benzamide derivative to be effective, it must be able to cross the presynaptic membrane to reach the intracellularly located TAAR1. wikipedia.org The design of this compound derivatives could therefore be optimized to enhance these specific interactions and achieve high binding affinity at TAAR1.

The interaction of N-aryl benzamide derivatives with their biological targets can trigger a cascade of downstream cellular events. The specific signaling pathways influenced depend on the target being modulated.

For compounds targeting TAAR1, activation of this Gαs-coupled receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.org This elevation in cAMP can, in turn, influence the phosphorylation state and activity of downstream signaling proteins such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), which are involved in regulating gene expression and neuronal function. frontiersin.org TAAR1 activation is also known to modulate the activity of the dopaminergic system, in part through direct interaction with D2 dopamine (B1211576) receptors. frontiersin.orgnih.gov

In other contexts, N-aryl benzamide derivatives have demonstrated direct effects on pathways related to cell survival and proliferation. Certain derivatives have been shown to inhibit the proliferation of cancer cells and pulmonary artery smooth muscle cells. researchgate.netmdpi.com For example, some N-aryl benzimidazole derivatives were found to possess cytotoxic properties and the ability to suppress the migration of tumor cells in vitro, indicating an influence on cellular pathways controlling cell growth and motility. mdpi.com

Biological Activity Investigations of 3 Methyl N 2 Methylphenyl Benzamide Analogues in Vitro and Pre Clinical

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial potential of benzamide (B126) analogues has been extensively evaluated. These compounds have shown promise as antibacterial and antifungal agents, with research focusing on their efficacy against a wide range of pathogenic microorganisms. mdpi.com

Substituted benzamides have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, a series of twelve newly synthesized benzamide compounds were tested for their antibacterial properties. nanobioletters.com One particular compound, designated 5a, exhibited excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.comresearchgate.net Other analogues in the same series also showed potent activity, with MIC values as low as 3.12 µg/mL against E. coli. nanobioletters.comresearchgate.net

Further research into novel benzamidine (B55565) analogues revealed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and E. coli, with MIC values ranging from 31.25 to 125 µg/mL. mdpi.com Another study synthesized five N-phenylbenzamides which were effective in inhibiting the growth of both S. aureus and E. coli. mdpi.com Similarly, 2-aminobenzamide (B116534) derivatives have been evaluated, showing moderate to good activity against several bacterial strains. nih.gov The development of these compounds is driven by the need for new agents to combat drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA). google.com

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Analogues

| Compound/Analogue Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzamide Derivative (5a) | Escherichia coli | 3.12 | nanobioletters.comresearchgate.net |

| Benzamide Derivative (5a) | Bacillus subtilis | 6.25 | nanobioletters.comresearchgate.net |

| Benzamide Derivative (6b) | Escherichia coli | 3.12 | nanobioletters.comresearchgate.net |

| Benzamide Derivative (6c) | Bacillus subtilis | 6.25 | nanobioletters.comresearchgate.net |

The antifungal properties of benzamide analogues have also been a key area of investigation. Studies have shown their efficacy against clinically relevant fungal pathogens like Candida and Aspergillus species, which are common causes of opportunistic infections. nih.govijbpsa.com

In an evaluation of 2-aminobenzamide derivatives, one compound showed excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug Clotrimazole, and also demonstrated activity against Candida albicans. nih.gov N-substituted benzimidazole (B57391) derivatives have shown good antifungal results against Aspergillus flavus and Aspergillus niger. researchgate.net

A separate study focused on N-(4-Halobenzyl)amides against various Candida species. mdpi.com One trisubstituted amide, compound 16, demonstrated strong bioactivity against C. krusei, with an MIC of 7.8 µg/mL, which was more potent than the standard drug fluconazole (B54011) (MIC = 16 µg/mL). mdpi.com Another analogue, compound 14, showed moderate activity against both C. krusei and C. parapsilosis with an MIC of 31.25 µg/mL. mdpi.com These findings highlight the potential of structurally modified benzamides as lead compounds for new antifungal agents. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzamide Analogues

| Compound/Analogue Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-Halobenzyl)amide (16) | Candida krusei | 7.8 | mdpi.com |

| N-(4-Halobenzyl)amide (14) | Candida krusei | 31.25 | mdpi.com |

| N-(4-Halobenzyl)amide (14) | Candida parapsilosis | 31.25 | mdpi.com |

In Vitro Anti-inflammatory Activity Mechanisms

Benzamide analogues have been explored for their anti-inflammatory properties through several in vitro mechanisms. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov Several studies have synthesized and evaluated novel benzamide series for their ability to inhibit these enzymes. researchgate.netnih.gov For instance, certain N-[4-(alkyl) cyclohexyl]-substituted benzamides have been tested for their anti-inflammatory potencies.

Another key mechanism involves the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Studies have shown that N-substituted benzamides such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) can inhibit lipopolysaccharide-induced TNF-α production by targeting NF-κB. nih.gov This inhibition of gene transcription provides a potent mechanism for their anti-inflammatory effects. nih.gov Additionally, some N-phenylcarbamothioylbenzamides have been found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov

In Vitro Anticancer Activity and Cell Line Inhibition

The potential of benzamide analogues as anticancer agents is an active area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines and elucidating their mechanisms of action. ontosight.ai

The U.S. National Cancer Institute's (NCI) 60-cell line panel (NCI-60) is a foundational tool for in vitro drug discovery. promegaconnections.com This screen evaluates thousands of compounds annually against 60 different human cancer cell lines representing a diverse range of cancers, including leukemia, melanoma, and cancers of the lung, colon, breast, and brain. promegaconnections.comnih.gov This allows for the identification of potential anti-cancer agents and provides insights into their mechanisms of action through pattern-recognition algorithms like COMPARE. stanford.edu

Benzamide and benzenesulfonamide (B165840) analogues have been subjected to this screening protocol. nih.gov In one study, a novel benzenesulfonamide derivative, compound 12d, exhibited the best activity against the MDA-MB-468 breast cancer cell line, with a growth inhibition percentage of 62%. nih.gov Such screening programs are crucial for identifying promising lead compounds for further development. promegaconnections.com

Research has uncovered several mechanisms by which benzamide analogues inhibit cancer cell growth. One significant mechanism is the reversal of multidrug resistance (MDR), a major challenge in chemotherapy. A novel benzamide derivative, VKNG-2, was found to inhibit the function of the ABCG2 transporter, an ATP-binding cassette transporter that effluxes chemotherapy drugs from cancer cells. nih.gov By inhibiting this transporter, VKNG-2 restored the efficacy of drugs like mitoxantrone (B413) and SN-38 in a resistant colon cancer cell line (S1-M1-80). nih.gov

Other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Certain benzenesulfonamide derivatives have been shown to arrest the breast cancer cell cycle in the G0-G1 and S phases. nih.gov This was accompanied by an increase in the levels of cleaved caspases 3 and 9, which are key executioners of apoptosis. nih.gov The inhibition of the NF-κB pathway, which plays a role in both inflammation and cancer cell survival, is another mechanism contributing to the antitumor properties of benzamides. nih.gov

Table 3: List of Mentioned Compounds and Analogues

| Compound/Analogue Class | Specific Name/Identifier (if available) |

|---|---|

| Benzamide Analogue | 3-Methyl-N-(2-methylphenyl)benzamide |

| Benzamide Derivative | Compound 5a |

| Benzamide Derivative | Compound 6b |

| Benzamide Derivative | Compound 6c |

| Benzamidine Analogue | Not specified |

| N-phenylbenzamide | Not specified |

| 2-Aminobenzamide Derivative | Not specified |

| N-(4-Halobenzyl)amide | Compound 14 |

| N-(4-Halobenzyl)amide | Compound 16 |

| N-substituted Benzamide | Metoclopramide (MCA) |

| N-substituted Benzamide | 3-Chloroprocainamide (3-CPA) |

| N-phenylcarbamothioylbenzamide | Not specified |

| Benzenesulfonamide Derivative | Compound 12d |

| Benzamide Derivative | VKNG-2 |

| Standard Antifungal Drug | Clotrimazole |

Other Pre-clinical Biological Effects

Analogues of this compound have been the subject of various preclinical investigations to explore their potential biological activities beyond their primary intended targets. These studies, conducted both in vitro and in animal models, have revealed a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory properties. This section details the findings from these preclinical explorations.

Benzamide derivatives, as a broad class of compounds, are known to exhibit a wide range of pharmacological activities. nanobioletters.com Research into structurally related N-aryl benzamides and similar amide derivatives has provided insights into the potential for this chemical scaffold to interact with various biological systems.

Several studies have investigated the in vitro antimicrobial effects of benzamide derivatives. In one such study, a series of N-benzamide analogues were synthesized and tested for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The activity was quantified by measuring the diameter of the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC). Certain compounds demonstrated notable efficacy. For instance, compound 5a showed significant activity against both bacterial strains, with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Similarly, compounds 6b and 6c also exhibited good activity. nanobioletters.com The structural variations within the tested series of analogues influence their antimicrobial potency.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 5a | Bacillus subtilis | 25 | 6.25 |

| Escherichia coli | 31 | 3.12 | |

| 6b | Escherichia coli | 24 | 3.12 |

| Bacillus subtilis | - | - | |

| 6c | Escherichia coli | - | - |

| Bacillus subtilis | 24 | 6.25 |

The potential anti-inflammatory and analgesic effects of benzamide analogues have also been a focus of preclinical research. In a study investigating benzothiazole-benzamide derivatives, several compounds demonstrated significant in vivo anti-inflammatory and analgesic activities. The anti-inflammatory effect was assessed using the carrageenan-induced rat paw edema model, with results expressed as the percentage of edema inhibition. nih.gov The analgesic activity was evaluated by determining the median effective dose (ED₅₀) required to produce an analgesic effect. nih.gov

For example, compounds 17c and 17i showed potent anti-inflammatory activity, with edema inhibition reaching up to 80% and 78%, respectively, at 3 hours post-treatment. nih.gov In terms of analgesic effects, compounds 17c , 17g , and 17i displayed notable potency, with ED₅₀ values comparable to the standard drug celecoxib. nih.gov

| Compound | Time (h) | Inhibition of Edema (%) |

|---|---|---|

| 17c | 1 | 72 |

| 2 | 76 | |

| 3 | 80 | |

| 17i | 1 | 64 |

| 2 | 73 | |

| 3 | 78 |

| Compound | Time (h) | ED₅₀ (µM/kg) |

|---|---|---|

| 17c | 0.5 | 96 |

| 1 | 102 | |

| 2 | 89 | |

| 17g | 0.5 | 127 |

| 1 | 134 | |

| 2 | 156 | |

| 17i | 0.5 | 84 |

| 1 | 72 | |

| 2 | 69 | |

| Celecoxib (Standard) | 0.5 | 156 |

| 1 | 72 | |

| 2 | 70 |

The ability of benzamide analogues to inhibit the activity of specific enzymes has been explored in in vitro assays. A study on novel benzenesulfonamides incorporating a benzamide moiety investigated their inhibitory potential against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov The inhibitory activity was determined by calculating the inhibition constant (Ki).

Several of the synthesized compounds demonstrated potent inhibition of these enzymes at nanomolar concentrations. For instance, compound 3g was a highly effective inhibitor of hCA I with a Ki value of 4.07 ± 0.38 nM. nih.gov Compound 3c showed strong inhibition of hCA II with a Ki of 10.68 ± 0.98 nM, and compound 3f was the most potent AChE inhibitor in the series with a Ki of 8.91 ± 1.65 nM. nih.gov These findings suggest that the benzamide scaffold can be modified to achieve selective and potent enzyme inhibition.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | AChE Kᵢ (nM) |

|---|---|---|---|

| 3a | 29.70 ± 3.18 | 37.16 ± 7.55 | 29.56 ± 6.24 |

| 3b | 10.27 ± 1.13 | 15.22 ± 2.64 | 19.89 ± 2.37 |

| 3c | 21.09 ± 2.11 | 10.68 ± 0.98 | 34.02 ± 5.90 |

| 3d | 15.27 ± 1.44 | 24.28 ± 4.01 | 11.39 ± 1.05 |

| 3e | 19.78 ± 2.50 | 29.11 ± 5.12 | 21.21 ± 3.48 |

| 3f | 9.41 ± 1.02 | 14.73 ± 1.25 | 8.91 ± 1.65 |

| 3g | 4.07 ± 0.38 | 11.82 ± 1.09 | 14.53 ± 2.01 |

Research on Derivatives and Analogues of 3 Methyl N 2 Methylphenyl Benzamide

Design and Synthesis of Novel Benzamide (B126) Scaffolds

The design of novel benzamide scaffolds is often guided by a target-oriented approach, aiming to develop compounds with specific biological activities. For instance, benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are promising anticancer agents. nih.govtandfonline.com The general structure of these inhibitors often consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The benzamide moiety can function as part of this scaffold.

The synthesis of benzamide derivatives typically involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). A common method is the conversion of the benzoic acid to a more reactive acyl chloride, often using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine in the presence of a base. nih.gov

Synthetic Strategies for Benzamide Derivatives:

| Method | Reagents | Application |

| Acyl Chloride Formation | Benzoyl chloride, oxalyl chloride, TEA, CH₂Cl₂ | Synthesis of benzamide and picolinamide (B142947) derivatives. nih.gov |

| Amidation | Substituted benzoic acids, substituted anilines | General synthesis of N-substituted benzamides. nih.govnih.gov |

| Palladium-Catalyzed Vinylation | Potassium vinyltrifluoroborate | Introduction of vinyl groups for further functionalization. nih.gov |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Formation of carbon-carbon bonds to introduce aryl groups. nih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | Resin-bound amino acids | Synthesis of hybrid benzamide-peptide HDAC inhibitors. nih.gov |

For example, in the development of PD-1/PD-L1 inhibitors, a series of benzamide derivatives were synthesized. The process involved amidation reactions between substituted benzoic acids and various amine-containing fragments. nih.gov Further modifications, such as Suzuki-Miyaura coupling and Borch reduction, were employed to generate a library of diverse compounds for biological evaluation. nih.gov Similarly, hybrid benzamide-peptide HDAC inhibitors have been synthesized using on-resin solid-phase peptide synthesis (SPPS), demonstrating the adaptability of synthetic strategies to create complex molecular architectures. nih.gov

Impact of Substituent Effects on Molecular Conformation and Intermolecular Interactions

The substitution pattern on the two aromatic rings of benzamide derivatives significantly influences their three-dimensional shape and how they interact with each other in the solid state. This, in turn, can affect their physical properties and biological activity.

In the specific case of 3-methyl-N-(2-methylphenyl)benzamide, X-ray crystallography has revealed detailed structural information. nih.gov The molecule's conformation is characterized by a significant twist. The central amide group is twisted out of the plane of both the 3-methylbenzoyl ring and the 2-methylphenyl ring. nih.gov The two benzene (B151609) rings themselves are nearly parallel, with a very small dihedral angle between them. nih.gov

Key Structural Features of this compound:

| Parameter | Value | Significance |

| Dihedral angle (Amide plane and 3-methylbenzoyl ring) | 37.95 (12)° | Indicates a non-planar conformation. nih.gov |

| Dihedral angle (Amide plane and 2-methylphenyl ring) | 37.88 (12)° | Contributes to the overall molecular twist. nih.gov |

| Dihedral angle (Between the two benzene rings) | 4.2 (1)° | Shows the near-parallel arrangement of the rings. nih.gov |

The presence of methyl groups at the ortho and meta positions influences this conformation. The ortho-methyl group on the aniline ring is positioned syn to the N-H bond, while the meta-methyl group on the benzoyl ring is anti to the carbonyl C=O bond. nih.gov

These conformational features are stabilized by a network of intermolecular and intramolecular hydrogen bonds. An intramolecular C-H···O hydrogen bond exists within the molecule. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.gov Additionally, weak C-H···π interactions are present, further stabilizing the crystal structure. nih.gov

Studies on other substituted benzamides corroborate the importance of substituent effects. For example, the presence of an ortho-hydroxy group can lead to the formation of an intramolecular hydrogen bond with the amide carbonyl group, which can mask the polarity of the amide. nih.gov Conversely, steric hindrance from bulky substituents can prevent the amide moiety from being coplanar with the benzene ring, altering its electronic and lipophilic properties. nih.gov In 2,6-dimethylbenzamides, the ortho-methyl groups force the amide group to twist out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net

Structure-Activity Relationships within Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzamide derivatives, SAR investigations have provided valuable insights into the structural requirements for various therapeutic targets.

In the development of acetylcholinesterase (AChE) inhibitors, a series of benzamide and picolinamide derivatives were synthesized and evaluated. The position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov Specifically, derivatives with a para-substituted dimethylamine side chain showed more potent inhibition and higher selectivity for AChE. nih.gov

For anti-leukotriene activity, conformational analysis of benzamide derivatives revealed that the benzamide moiety, along with other structural features, mimics parts of the leukotriene molecule. nih.gov The flexibility of alkyl and alkoxy chains was found to be important, with potent antagonists being those that can adopt conformations matching the length of the natural ligand's omega-chain. nih.gov

SAR studies on benzamide-based HDAC inhibitors have shown that both the length of the molecule and the nature of the substituents on the terminal benzene ring are critical for activity. tandfonline.com For instance, compounds with an NH₂ group and a shorter molecular length were found to be more potent inhibitors. tandfonline.com

Summary of SAR Findings for Benzamide Derivatives:

| Target | Key Structural Feature for Activity | Reference |

| Acetylcholinesterase (AChE) | Para-substituted dimethylamine side chain | nih.gov |

| Leukotriene Receptors | Flexible chains that mimic the length of the leukotriene omega-chain | nih.gov |

| Histone Deacetylase (HDAC) | Shorter molecular length and an NH₂ group on the terminal ring | tandfonline.com |

| PD-1/PD-L1 Interaction | Hydrogen bonding between the amide and specific amino acid residues (e.g., Ala121) | nih.gov |

Applications of Benzamide Derivatives in Materials Science and Specialty Chemicals

Beyond their well-established roles in medicinal chemistry, benzamide derivatives are also finding applications in materials science and as specialty chemicals. Their ability to form predictable hydrogen-bonding networks makes them interesting building blocks for crystal engineering.

Disorder in molecular crystals can complicate characterization and negatively affect material properties. Research has shown that fluorine substitution in benzamide and thiobenzamide (B147508) crystals can suppress this disorder without altering the fundamental crystal packing motif. acs.org Specifically, introducing a fluorine atom at the ortho-position of the phenyl ring helps to create more ordered crystal structures. This has implications for the rational design of organic solid-state materials with tailored properties. acs.org

The hydrogen-bonding capabilities of the benzamide functional group, particularly the formation of N-H···O bonds, allow these molecules to self-assemble into well-defined supramolecular structures, such as chains and tapes. acs.orgscience.gov Understanding and controlling these packing motifs is a key aspect of materials science, as it influences properties like solubility, melting point, and mechanical strength.

As specialty chemicals, benzamide derivatives are utilized in a variety of contexts. Their diverse biological activities mean they are synthesized as intermediates and active ingredients for pharmaceuticals, agrochemicals, and other bioactive products. researchgate.net For instance, certain benzamide derivatives have shown potential as antifungal agents against plant pathogens, highlighting their utility in agriculture. researchgate.net The versatility of the benzamide scaffold ensures its continued exploration for new applications in both established and emerging technological fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-methylbenzoyl chloride and 2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as a base to neutralize HCl byproducts. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0–5°C to prevent thermal decomposition). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amide from unreacted precursors or dimerization byproducts .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Structural confirmation employs - and -NMR spectroscopy to verify the absence of unreacted amine (e.g., δ ~6.5–7.5 ppm for aromatic protons) and IR spectroscopy for the amide C=O stretch (~1650–1680 cm). Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 254.1) .

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with MoKα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL for small-molecule crystallography, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) and packing motifs. Software like ORTEP-3 or WinGX aids in visualizing thermal ellipsoids and generating publication-quality figures .

Advanced Research Questions

Q. How do substituent positions on the benzamide core influence intermolecular interactions and crystallinity?

- Methodological Answer : Substituents like the 3-methyl group and 2-methylphenyl ring induce steric effects, altering crystal packing. For example, in 3-chloro-N-(2-methylphenyl)benzamide (a structural analog), monoclinic P2/n symmetry is observed with interchain N–H···O hydrogen bonds stabilizing the lattice. Comparative studies using Hirshfeld surface analysis (via CrystalExplorer) quantify interactions like C–H···π contacts, which affect solubility and melting points .

Q. What strategies resolve contradictions in biological activity data for benzamide derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardization involves:

- Dose-response curves (IC determination) with triplicate replicates.

- Molecular docking (AutoDock Vina) to validate target binding (e.g., kinase or enzyme active sites).

- Metabolite profiling (LC-MS) to rule out off-target effects.

Example: N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide showed divergent antifungal activity due to solvent polarity effects in microbial assays .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models, trained on datasets like ChEMBL, predict logP, solubility, and bioavailability. Density Functional Theory (DFT) calculations (Gaussian 09, B3LYP/6-31G** basis set) optimize geometry and calculate electrostatic potential maps for hydrogen-bond donor/acceptor capacity. ADMET predictors (e.g., SwissADME) evaluate toxicity risks, such as hepatotoxicity or CYP450 inhibition .

Q. What experimental approaches are used to analyze degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) incubations at 37°C for 24–72 hours, followed by UPLC-QTOF-MS to identify hydrolysis products (e.g., 3-methylbenzoic acid). Stability studies under UV light assess photodegradation, with kinetic modeling (first-order decay constants) guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.